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molecular formula C6H11N3O3 B8570519 Ethyl-2-(carbamoylhydrazono)-propanoate

Ethyl-2-(carbamoylhydrazono)-propanoate

Cat. No. B8570519
M. Wt: 173.17 g/mol
InChI Key: HVFVGYAKDVKQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232289B2

Procedure details

A 100 mL round bottomed flask is charged with semicarbazide hydrochloride (2 g, 17.93 mmol), ethyl pyruvate (11.8 mL) and sodium ethanoate (2.97 g). Then water (9 mL) is added. The mixture is stirred at room temperature for 90 minutes, then it is filtered and solids are washed with more water. White solid is dried under vacuum in an oven (40° C.) overnight. 2.66 g of ethyl-2-(carbamoylhydrazono)-propanoate is obtained pure. Phosphoryl chloride (3.28 mL) is added dropwise to dimethylformamide (7.13 mL) at 0° C. Cooling bath is removed to reach room temperature Then, the mixture is heated to 40° C. and ethyl-2-(carbamoylhydrazono)propanoate previously obtained (2.66 g, 15.36 mmol) is added in several portions over 15-20 min (gas evolution during the addition). When internal temperature is 55° C., heating bath is removed so internal temperature is maintained in the range 60-70° C. Then, the mixture is heated to 80° C. Almost no more gas evolution is observed once the reaction is stabilized at 80° C. The resulting suspension is stirred at 80° C. for 2 h. Reaction mixture is poured over ice/water (30 mL) mixture and stirred to get a suspension. 50% solution of sodium hydroxide is added dropwise until pH 10 is reached. The solution is stirred at 50° C. for 5 min. Solution is then cooled with ice/water bath and 35% aqueous solution of hydrochloric acid is added until pH 7. The mixture is extracted with ethyl acetate. Organic layer is decanted, dried over magnesium sulfate and solvent is evaporated under reduced pressure. The residue is triturated with hexane and some drops of dichloromethane to give 1.6 g of ethyl 4-formyl-1H-pyrazole-3-carboxylate that is used in the next step without further purification. MS (m/z): 169 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].[C:7]([O:12][CH2:13][CH3:14])(=[O:11])[C:8]([CH3:10])=O.C([O-])(=O)C.[Na+]>O>[CH2:13]([O:12][C:7](=[O:11])[C:8](=[N:2][NH:3][C:4](=[O:5])[NH2:6])[CH3:10])[CH3:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
11.8 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
2.97 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
solids are washed with more water
CUSTOM
Type
CUSTOM
Details
White solid is dried under vacuum in an oven (40° C.) overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OC(C(C)=NNC(N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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